2,4-Diethynylthiazole

Description

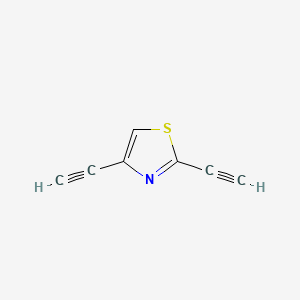

2,4-Diethynylthiazole is a heterocyclic aromatic compound featuring a thiazole ring substituted with two ethynyl (-C≡CH) groups at the 2- and 4-positions. Thiazole itself is a five-membered ring containing one sulfur and one nitrogen atom, which imparts unique electronic properties. The ethynyl substituents enhance the compound’s rigidity and reactivity, making it a valuable precursor for synthesizing high-carbon, cross-linked materials. Its synthesis involves palladium(0)- and copper(I)-catalyzed coupling of bromo- or iodoaromatic compounds with trimethylsilylacetylene (TMSA), followed by deprotection of the trimethylsilyl (TMS) groups under mild basic conditions . This method, pioneered by Neenan and Whitesides, enables precise control over the introduction of ethynyl groups into aromatic systems, positioning this compound as a key monomer for advanced material applications such as thermally stable polymers and conductive organic solids .

Propriétés

Numéro CAS |

113705-26-3 |

|---|---|

Formule moléculaire |

C7H3NS |

Poids moléculaire |

133.168 |

Nom IUPAC |

2,4-diethynyl-1,3-thiazole |

InChI |

InChI=1S/C7H3NS/c1-3-6-5-9-7(4-2)8-6/h1-2,5H |

Clé InChI |

QUHRDTLAUPQJHS-UHFFFAOYSA-N |

SMILES |

C#CC1=CSC(=N1)C#C |

Synonymes |

Thiazole, 2,4-diethynyl- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Diethynyl Aromatic Compounds

- 1,3-Diethynylbenzene: Lacking heteroatoms, this compound exhibits higher symmetry and simpler electronic properties compared to 2,4-Diethynylthiazole.

- 2,5-Diethynylthiophene : Replacing thiazole’s nitrogen with a sulfur atom (as in thiophene) alters the electron distribution. Thiophene’s lower electronegativity compared to thiazole results in reduced ring strain and enhanced π-conjugation, favoring applications in organic electronics over cross-linked polymers .

Table 1: Structural and Electronic Comparison of Diethynyl Aromatics

| Compound | Heteroatoms | Key Features | Applications |

|---|---|---|---|

| This compound | S, N | High polarity, rigid structure | High-carbon polymers, catalysis |

| 1,3-Diethynylbenzene | None | Symmetric, high thermal stability | Conductive polymers, coatings |

| 2,5-Diethynylthiophene | S | Enhanced π-conjugation | Organic semiconductors, OLEDs |

Thiazole Derivatives

- 2-Aminothiazoles: Substitution with amino (-NH₂) groups increases nucleophilicity and biological activity (e.g., antimicrobial, anticancer) but reduces thermal stability compared to ethynyl-substituted analogs .

- 4-(2,4-Difluorophenyl)thiazoles : Fluorinated aryl substituents enhance lipophilicity and metabolic stability, making these compounds more suitable for pharmaceutical applications than this compound, which prioritizes material synthesis .

Table 2: Functional Group Impact on Thiazole Derivatives

| Compound | Substituents | Key Properties | Primary Applications |

|---|---|---|---|

| This compound | Ethynyl (-C≡CH) | High reactivity, rigidity | Cross-linked polymers |

| 2-Aminothiazole | Amino (-NH₂) | Nucleophilic, bioactive | Drug candidates |

| 4-(2,4-Difluorophenyl)thiazole | Fluorinated aryl | Lipophilic, metabolically stable | Pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.